molecular formula C18H23N3O2 B5658672 N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide

N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide

Cat. No. B5658672
M. Wt: 313.4 g/mol
InChI Key: WQUBNBYRLABIDB-UHFFFAOYSA-N
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Description

The study of organic compounds with complex structures, such as N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide, often involves understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These compounds can exhibit a range of biological activities, making them of interest in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex organic molecules usually involves multi-step organic reactions, including functional group transformations and carbon-carbon bond-forming reactions. Techniques such as palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing carbon-heteroatom bonds in the synthesis of heterocyclic compounds (Rossi et al., 2014)[https://consensus.app/papers/synthesis-multiply-arylated-heteroarenes-including-rossi/f29914614f2c5868aac8fd77a9f4becd/?utm_source=chatgpt].

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the properties and reactivity of organic compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the structures of complex molecules. For example, systematic FTIR and XRD studies have revealed distinct parity effects related to the packing of molecules with odd or even numbers of methylene groups in their alkyl substituents, affecting their physical properties (Chlebosz et al., 2023)[https://consensus.app/papers/synthesis-solution-solid-state-properties-homological-chlebosz/fb32646388ad55b183a40eeb4cca4cbb/?utm_source=chatgpt].

Chemical Reactions and Properties

Organic compounds can undergo a wide variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, enaminones are pivotal in synthesizing various bioactive heterocycles, showcasing the diverse reactivity of organic compounds (Farghaly et al., 2023)[https://consensus.app/papers/compilation-reactions-enaminone-derivatives-farghaly/59cbb546457852f49561355b6eca9dca/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The solubility in organic solvents, for example, is significantly influenced by the length of alkyl chains attached to the core structure, which can be crucial for applications in organic electronics (Chlebosz et al., 2023)[https://consensus.app/papers/synthesis-solution-solid-state-properties-homological-chlebosz/fb32646388ad55b183a40eeb4cca4cbb/?utm_source=chatgpt].

properties

IUPAC Name

N-methyl-N-[3-(1-methylimidazol-2-yl)propyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-20-11-9-19-17(20)8-5-10-21(2)18(22)15-12-14-6-3-4-7-16(14)23-13-15/h3-4,6-7,9,11,15H,5,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUBNBYRLABIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCN(C)C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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